Zaltoprofen-d7
Description
Zaltoprofen-d7 (C17H7D7O4S) is a deuterium-labeled derivative of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID) with preferential cyclooxygenase-2 (COX-2) inhibitory activity. This compound is primarily utilized in pharmacokinetic and metabolic studies as an internal standard due to its isotopic stability, which minimizes metabolic interference . It exhibits IC50 values of 1.3 μM for COX-1 and 0.34 μM for COX-2, indicating enhanced selectivity for COX-2 compared to its non-deuterated counterpart . The compound is available in high purity (≥99.65%) and multiple formulations (e.g., 10 mM solutions, 10–100 mg powders), facilitating its use in both preclinical and analytical applications .
Properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1D3,2D,3D,4D,5D |
InChI Key |
MUXFZBHBYYYLTH-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zaltoprofen-d7 involves the incorporation of deuterium atoms into the molecular structure of Zaltoprofen. One common method involves the use of deuterated reagents in the synthesis process. For example, the preparation of Zaltoprofen can involve the reaction of 5-(1-propionyl)-2-thiophenyl phenylacetic acid with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Zaltoprofen-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Zaltoprofen can be oxidized to form Zaltoprofen S-oxide.
Reduction: Reduction reactions can convert Zaltoprofen to its hydroxy derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include Zaltoprofen S-oxide, hydroxy derivatives, and various substituted Zaltoprofen compounds .
Scientific Research Applications
Biological Research Applications
Zaltoprofen-d7 is primarily utilized to study the mechanisms of action of NSAIDs and their metabolites. The presence of deuterium allows for precise tracking of the compound in biological systems, facilitating the understanding of its metabolic pathways without interference from naturally occurring hydrogen isotopes.
Clinical Applications
This compound has been investigated in various clinical settings, particularly in oncology and pain management.
Oncology Studies
- Tumor Growth Inhibition : Research has shown that Zaltoprofen can inhibit tumor growth and induce apoptosis in cancer cells. In a study involving extraskeletal myxoid chondrosarcoma, Zaltoprofen treatment led to significant tumor size reduction and increased apoptosis markers .
- PPARγ Activation : The compound has been reported to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular responses to fatty acids and glucose .
Pain Management
- Efficacy in Pain Relief : Clinical trials have demonstrated that Zaltoprofen effectively improves physical function and reduces pain in patients with various inflammatory conditions .
Pharmacokinetic Studies
Pharmacokinetic modeling studies have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. These studies are essential for determining effective dosage regimens and understanding interindividual variability in drug response.
Population Pharmacokinetics
- A study focused on population pharmacokinetic modeling revealed significant variability in the pharmacokinetics of Zaltoprofen among individuals. This research utilized biochemical analysis and genetic profiling to identify factors influencing drug metabolism .
Comparative Effectiveness Research
Real-world data studies have begun to explore the effectiveness of Zaltoprofen compared to other treatments for pain and inflammation. These studies provide insights into how well the drug performs outside controlled clinical environments.
Case Studies
- Case studies have highlighted the successful use of Zaltoprofen in managing conditions such as rheumatoid arthritis and osteoarthritis, demonstrating its potential as an effective therapeutic option .
Summary Table of Applications
Mechanism of Action
Zaltoprofen-d7, like Zaltoprofen, exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins that mediate pain and inflammation . Additionally, it inhibits bradykinin-induced pain responses by blocking the B2 receptor-mediated pathway in primary sensory neurons . This dual mechanism makes it effective in reducing pain and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Zaltoprofen-d7 belongs to the arylpropionic acid class of NSAIDs, sharing structural similarities with diclofenac and ibuprofen. However, its deuterium substitution at seven hydrogen positions enhances metabolic stability, reducing first-pass metabolism and prolonging its half-life compared to non-deuterated NSAIDs . For example, this compound’s sulfoxide metabolite (C17H7D7O4S) retains bioactivity while offering improved analytical detectability in mass spectrometry .
Pharmacodynamic Comparison
This compound demonstrates superior COX-2 selectivity relative to non-selective NSAIDs like diclofenac (COX-1 IC50 = 0.28 μM; COX-2 IC50 = 0.12 μM) . However, its COX-2 inhibition is less potent than selective COX-2 inhibitors like celecoxib (COX-2 IC50 = 0.04 μM) . Unlike traditional NSAIDs, this compound uniquely inhibits bradykinin-induced pain without blocking bradykinin receptors, a mechanism that may reduce inflammatory side effects .
Pharmacokinetic Comparison
The deuterium labeling in this compound significantly alters its pharmacokinetic profile:
- Half-life : Extended compared to Zaltoprofen (exact values pending further studies) due to reduced CYP450-mediated metabolism .
- Bioavailability: Higher than non-deuterated NSAIDs like ibuprofen (45–60% bioavailability) due to improved metabolic stability .
- Metabolites : Forms active sulfoxide metabolites, similar to Zaltoprofen, but with deuterated analogs showing slower clearance rates .
Data Tables
Table 1: Comparative Pharmacodynamic Profiles
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Ratio |
|---|---|---|---|
| This compound | 1.3 | 0.34 | 3.82:1 |
| Diclofenac | 0.28 | 0.12 | 2.33:1 |
| Celecoxib | 15.0 | 0.04 | 375:1 |
| Ibuprofen | 4.8 | 72.0 | 0.07:1 |
Sources:
Biological Activity
Zaltoprofen-d7 is a deuterated form of zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. This compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. The incorporation of deuterium may enhance the pharmacokinetic properties of the drug, including its metabolic stability and half-life.
Zaltoprofen functions primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Additionally, zaltoprofen inhibits bradykinin-induced nociception via B2-type bradykinin receptors, affecting various signal transduction pathways such as phospholipase C and protein kinase C in sensory neurons .
Key Mechanisms:
- COX Inhibition : Reduces prostaglandin synthesis.
- Bradykinin Receptor Antagonism : Blocks pain signaling.
- Impact on Inflammatory Mediators : Affects multiple pathways involved in inflammation.
Anti-inflammatory Activity
Research has demonstrated that zaltoprofen exhibits significant anti-inflammatory effects in both acute and chronic models. In a study comparing its effects with piroxicam, zaltoprofen showed a notable reduction in inflammation markers at doses of 10 mg/kg and 20 mg/kg .
| Model | Zaltoprofen Dose (mg/kg) | Effect | Control |
|---|---|---|---|
| Acute Inflammation | 10 & 20 | Significant reduction | NaCl 10 ml/kg |
| Chronic Inflammation | 10 & 20 | Comparable to piroxicam | NaCl 10 ml/kg |
Tumor Growth Inhibition
In vivo studies have indicated that zaltoprofen can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, in a mouse model of extraskeletal myxoid chondrosarcoma, treatment with zaltoprofen led to increased expression of cell cycle checkpoint proteins (p21, p27, p53), resulting in reduced tumor cell proliferation .
Case Studies
- Pain Management Case Study : A patient undergoing chemotherapy experienced severe pain unrelieved by standard analgesics. Zaltoprofen was introduced as part of the pain management regimen, demonstrating efficacy in reducing pain levels without significant side effects .
- Rheumatoid Arthritis Management : A multicentric study involving rheumatoid arthritis patients showed that long-term treatment with zaltoprofen was well-tolerated and effective in managing symptoms compared to traditional NSAIDs .
Pharmacokinetics and Safety Profile
The deuterated form, this compound, is expected to exhibit improved pharmacokinetics due to the presence of deuterium, which can alter metabolic pathways. Zaltoprofen is predominantly metabolized by CYP2C9 and UGT2B7 enzymes, suggesting a low potential for drug-drug interactions when co-administered with other medications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
